2-((2-Iodo-3-oxo-5-phenylcyclohex-1-enyl)amino)benzoic acid
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Overview
Description
2-((2-Iodo-3-oxo-5-phenylcyclohex-1-enyl)amino)benzoic acid is a complex organic compound with the molecular formula C19H16INO3 and a molecular weight of 433.24 g/mol . This compound is characterized by the presence of an iodine atom, a phenyl group, and a benzoic acid moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Iodo-3-oxo-5-phenylcyclohex-1-enyl)amino)benzoic acid typically involves multi-step organic reactions. The starting materials often include cyclohexanone derivatives, phenyl compounds, and benzoic acid derivatives. The key steps in the synthesis may involve:
Iodination: Introduction of the iodine atom into the cyclohexanone derivative.
Condensation: Formation of the cyclohex-1-enyl structure through condensation reactions.
Amination: Introduction of the amino group to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-((2-Iodo-3-oxo-5-phenylcyclohex-1-enyl)amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the cyclohexanone ring.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-((2-Iodo-3-oxo-5-phenylcyclohex-1-enyl)amino)benzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((2-Iodo-3-oxo-5-phenylcyclohex-1-enyl)amino)benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-((2-Bromo-3-oxo-5-phenylcyclohex-1-enyl)amino)benzoic acid
- 2-((2-Chloro-3-oxo-5-phenylcyclohex-1-enyl)amino)benzoic acid
- 2-((2-Fluoro-3-oxo-5-phenylcyclohex-1-enyl)amino)benzoic acid
Uniqueness
2-((2-Iodo-3-oxo-5-phenylcyclohex-1-enyl)amino)benzoic acid is unique due to the presence of the iodine atom, which can influence its reactivity and biological activity. The iodine atom can participate in specific interactions that other halogens (like bromine, chlorine, or fluorine) may not, making this compound particularly interesting for certain applications.
Properties
IUPAC Name |
2-[(2-iodo-3-oxo-5-phenylcyclohexen-1-yl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16INO3/c20-18-16(21-15-9-5-4-8-14(15)19(23)24)10-13(11-17(18)22)12-6-2-1-3-7-12/h1-9,13,21H,10-11H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNJIWPLUEHLKNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C(=C1NC2=CC=CC=C2C(=O)O)I)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16INO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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